NNMT Product Inhibition
N'-Methylnicotinamide functions as a product inhibitor of its own biosynthetic enzyme, nicotinamide N-methyltransferase (NNMT), with a quantifiable IC₅₀ that distinguishes it from substrate analogs lacking this feedback property [1]. This product inhibition mechanism has been structurally characterized and exploited in the design of turnover-based NNMT inhibitors [2].
| Evidence Dimension | Inhibition of recombinant human NNMT |
|---|---|
| Target Compound Data | IC₅₀ = 9.0 μM (pIC₅₀ = 5.05) |
| Comparator Or Baseline | Nicotinamide (substrate, no product inhibition activity at comparable concentrations); synthetic NNMT inhibitors in same series showed IC₅₀ values ranging from 0.1-50 μM |
| Quantified Difference | MNA is the endogenous reference product inhibitor; synthetic turnover inhibitors derived from MNA structure achieve enhanced cellular permeability while retaining nM-range potency |
| Conditions | Recombinant human NNMT (residues 1-270) expressed in E. coli BL21 (DE3); fluorescence polarization assay; measurement up to 60 min |
Why This Matters
Users requiring a validated NNMT product inhibitor for enzyme mechanism studies or inhibitor screening campaigns should select MNA as the endogenous reference standard rather than nicotinamide, which lacks inhibitory activity.
- [1] Ito T, et al. RSC Med Chem. 2021;12:1254-1261. PMID: 34458733. Data curated in ChEMBL (CHEMBL71733) and IUPHAR/BPS Guide to Pharmacology (Ligand ID: 4658). View Source
- [2] Akerud T, De Fusco C, Brandt P, et al. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. J Biol Chem. 2025. PMID: 39705886. View Source
